molecular formula C14H20N6 B8802513 Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis- CAS No. 45243-86-5

Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis-

Cat. No. B8802513
CAS RN: 45243-86-5
M. Wt: 272.35 g/mol
InChI Key: MXHIGVLOGPIQHM-UHFFFAOYSA-N
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Patent
US08062429B2

Procedure details

Acrylonitrile (110 g, 137 cm3, 2.08 mol) was added to a vigorously stirred mixture of ethylenediamine (25 g, 27.8 cm3, 0.416 mol) and water (294 cm3) at 40° C. over 30 min. During the addition, it was necessary to cool the mixture with a 25° C. water bath to maintain temperature at 40° C. The mixture was then stirred for additional 2 hours at 40° C. and 2 hours at 80° C. Excess acrylonitrile and half of the water were evaporated off and the residue, on cooling to room temperature, gave a white solid which was recrystallised from MeOH-water (9:1) to give pure product 3,3′,3″,3′″-(ethane-1,2-diylbis(azanetriyl))tetrapropanenitrile (86.6 g, 76.4%) as white crystals, mp 63-65° C.
Quantity
137 mL
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step One
Name
Quantity
294 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>O>[CH2:5]([N:8]([CH2:3][CH2:2][C:1]#[N:4])[CH2:3][CH2:2][C:1]#[N:4])[CH2:6][N:7]([CH2:3][CH2:2][C:1]#[N:4])[CH2:3][CH2:2][C:1]#[N:4]

Inputs

Step One
Name
Quantity
137 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
27.8 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
294 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for additional 2 hours at 40° C. and 2 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition, it
TEMPERATURE
Type
TEMPERATURE
Details
to maintain temperature at 40° C
CUSTOM
Type
CUSTOM
Details
Excess acrylonitrile and half of the water were evaporated off
TEMPERATURE
Type
TEMPERATURE
Details
the residue, on cooling to room temperature
CUSTOM
Type
CUSTOM
Details
gave a white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from MeOH-water (9:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CN(CCC#N)CCC#N)N(CCC#N)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 86.6 g
YIELD: PERCENTYIELD 76.4%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.